2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Overview
Description
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is a chemical compound with the molecular formula C23H23N3 It is known for its unique structure, which includes two imine groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is typically synthesized through a condensation reaction between 2,6-diacetylpyridine and 2-dimethylaniline . The reaction conditions usually involve heating the reactants in the presence of an acid catalyst to facilitate the formation of the imine bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactants and products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes.
Reduction: The imine groups can be reduced to form amines.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes
Reduction: Amines
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the imine and pyridine groups. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[1-(phenylimino)ethyl]pyridine
- 2,6-Bis[1-(2-chlorophenylimino)ethyl]pyridine
- 2,6-Bis[1-(2-methoxyphenylimino)ethyl]pyridine
Uniqueness
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is unique due to the presence of the 2-methylphenyl groups, which can influence its steric and electronic properties. This can affect its coordination behavior and reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2/h5-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPJMGBMVWKPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460738 | |
Record name | 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210537-32-9 | |
Record name | 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the E configuration in 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine?
A: The molecule of this compound adopts an E configuration about both C=N imine bonds []. This configuration influences the overall molecular geometry and, consequently, its interactions with other molecules. The dihedral angles formed by the benzene rings with the pyridine ring, 89.68° and 53.62°, further contribute to the spatial arrangement of the molecule, potentially impacting its coordination behavior and catalytic activity.
Q2: How does the presence of Cadmium(II) influence the luminescent properties of this compound?
A: Research indicates that this compound exhibits luminescence both in solution and the solid state []. When complexed with Cadmium(II) chloride, forming [Cd(this compound)Cl2]·CH3CN, the complex displays enhanced fluorescence compared to the free ligand []. This enhancement suggests that the Cadmium(II) center plays a crucial role in promoting the radiative relaxation pathways responsible for fluorescence, likely through influencing the ligand-centered π*−π transitions.
Q3: What are the catalytic applications of this compound in polymer chemistry?
A: this compound acts as a ligand in iron-based catalysts for ethylene polymerization []. When complexed with iron dichloride, the resulting complex, in the presence of a methylaluminoxane (MAO) cocatalyst, facilitates ethylene polymerization []. The catalytic activity is influenced by factors like the aluminum-to-iron ratio, polymerization temperature, and monomer pressure []. This highlights the potential for tailoring the catalytic performance by adjusting reaction conditions and exploring different metal centers.
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